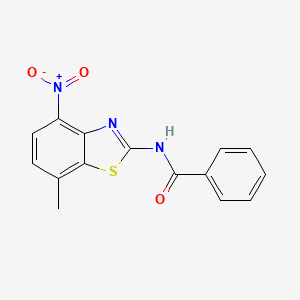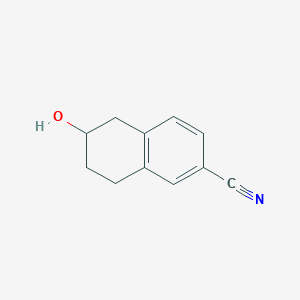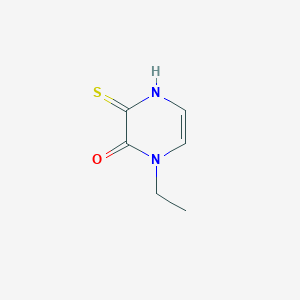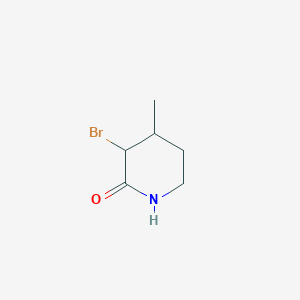![molecular formula C20H25NO5 B13876083 Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B13876083.png)
Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Protection: The protection of the piperidine nitrogen with a tert-butyl group.
Coupling: The coupling of the formylated benzofuran with the protected piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the biological activity of benzofuran derivatives.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.
Uniqueness
Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate is unique due to the presence of both a benzofuran and a piperidine moiety, which can confer distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C20H25NO5 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H25NO5/c1-13-17(12-22)25-16-7-5-6-15(18(13)16)24-14-8-10-21(11-9-14)19(23)26-20(2,3)4/h5-7,12,14H,8-11H2,1-4H3 |
InChI-Schlüssel |
HPHOPRUWYLLQMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C(=CC=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)




![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)




![3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole](/img/structure/B13876065.png)

![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate](/img/structure/B13876071.png)
